4-Hydroxyestrone-d4

Isotope dilution mass spectrometry Bioanalytical method validation Endogenous metabolite quantification

4-Hydroxyestrone-d4 (4-OHE1-d4) is the preferred deuterated SIL-IS for LC-MS/MS quantitation of 4-hydroxyestrone in biological matrices. Deuterated at positions 1,2,16,16 (+4 Da), it eliminates isotopic interference from the endogenous analyte—a critical limitation of unlabeled surrogates. Unlike 13C analogs, its near-identical physicochemical properties ensure co-extraction and co-ionization, while the predictable deuterium isotope effect enables matrix effect diagnostics. Supplied with COA and optional USP/EP traceability for ANDA/DMF regulatory filings.

Molecular Formula C18H22O3
Molecular Weight 290.4 g/mol
CAS No. 81586-98-3
Cat. No. B588442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxyestrone-d4
CAS81586-98-3
Synonyms3,4-Dihydroxyestra-1,3,5(10)-trien-17-one-d4;  3,4-Dihydroxy-1,3,5(10)-estratrien-_x000B_17-one-d4;  4-Hydroxyestrone-1,2,16,16-d4; 
Molecular FormulaC18H22O3
Molecular Weight290.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H22O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h4,6,11-12,14,19,21H,2-3,5,7-9H2,1H3/t11-,12-,14+,18+/m1/s1/i4D,6D,7D2
InChIKeyXQZVQQZZOVBNLU-RFZGAVBWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.005 g / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxyestrone-d4 (CAS 81586-98-3): Deuterated Internal Standard for Estrogen Metabolite Quantification


4-Hydroxyestrone-d4 (4-OHE1-d4) is a deuterium-labeled analog of 4-hydroxyestrone, an endogenous catechol estrogen metabolite of estrone and estradiol [1]. The compound bears four deuterium atoms at positions 1,2,16,16, yielding a nominal mass shift of +4 Da relative to the unlabeled analyte (C₁₈H₂₂O₃, MW 286.37 → C₁₈H₁₈D₄O₃, MW 290.39) . This stable isotope-labeled internal standard (SIL-IS) is intended for use in quantitative bioanalytical methods—particularly LC-MS/MS and GC-MS—to correct for matrix effects, extraction variability, and ionization efficiency fluctuations during the measurement of 4-hydroxyestrone in biological matrices [2].

Why Unlabeled 4-Hydroxyestrone or Alternative Isotope Labels Cannot Simply Replace 4-Hydroxyestrone-d4 in Quantitative MS Workflows


In LC-MS/MS and GC-MS quantification of endogenous compounds like 4-hydroxyestrone, the use of a structurally identical but isotopically distinct internal standard is essential for accurate quantitation [1]. Substituting 4-hydroxyestrone-d4 with the unlabeled analyte (4-hydroxyestrone) is analytically invalid because both compounds produce identical chromatographic and mass spectrometric signals, preventing the independent measurement of analyte response and internal standard response required for calibration [2]. Substitution with a 13C-labeled analog, while theoretically feasible, introduces a different chromatographic retention behavior due to the absence of deuterium isotope effects, potentially compromising co-elution and introducing quantitative bias [3]. The specific deuterium substitution pattern of 4-hydroxyestrone-d4 is designed to minimize spectral overlap with the endogenous analyte (ensuring a +4 Da mass shift) while preserving near-identical physicochemical properties that ensure co-extraction and co-ionization [4].

Quantitative Differentiation Evidence for 4-Hydroxyestrone-d4 (CAS 81586-98-3) vs. Unlabeled 4-Hydroxyestrone and Alternative Internal Standards


Isotopic Purity and Protonium Carryover: 4-Hydroxyestrone-d4 vs. Unlabeled 4-Hydroxyestrone Contamination

In quantitative GC-MS assays employing selected ion monitoring (SIM), the isotopic purity of 4-hydroxyestrone-d4 directly determines the lower limit of quantitation (LLOQ) achievable for 4-hydroxyestrone. A synthesis and characterization study reported that the protonium-form (unlabeled) content in deuterium-labeled 4-hydroxyestrone preparations ranged from 0.12% to 2.58% [1]. This residual unlabeled material contributes to the apparent analyte signal, establishing a baseline interference that fundamentally limits assay sensitivity. In contrast, the use of unlabeled 4-hydroxyestrone as a surrogate internal standard is not possible due to complete signal overlap [2].

Isotope dilution mass spectrometry Bioanalytical method validation Endogenous metabolite quantification

Chromatographic Retention Behavior: Deuterated vs. 13C-Labeled Internal Standards

Deuterium-labeled internal standards such as 4-hydroxyestrone-d4 exhibit a measurable chromatographic isotope effect in reversed-phase LC, typically eluting slightly earlier than their protium analogs (H/D isotope effect on retention, hdIEC = tR(H)/tR(D) > 1) [1]. This effect arises from the shorter C-D bond length and altered van der Waals interactions with the stationary phase. In contrast, 13C-labeled internal standards show negligible chromatographic isotope effects and co-elute precisely with the unlabeled analyte [2]. While 13C-labeled internal standards are often preferred for minimizing differential matrix effects, deuterated standards like 4-hydroxyestrone-d4 remain widely used due to lower synthesis cost and broader commercial availability [3]. The deuterium substitution pattern in 4-hydroxyestrone-d4 (positions 1,2,16,16) was specifically chosen to avoid exchangeable protons and minimize chromatographic divergence .

LC-MS/MS method development Isotope effects Matrix effect compensation

Storage Stability: Long-Term Powder Storage at -20°C vs. 2–8°C

Vendor technical datasheets specify differentiated storage conditions that impact long-term laboratory stock management. Powdered 4-hydroxyestrone-d4 stored at -20°C maintains stability for 3 years, whereas storage at 4°C reduces the recommended shelf life to 2 years . This 33% reduction in maximum storage duration at refrigerated temperatures reflects the compound's sensitivity to thermal degradation pathways common to catechol estrogens, including oxidation of the catechol moiety [1]. Procurement specifications from multiple suppliers consistently recommend storage at 2–8°C under inert atmosphere (argon or nitrogen) and protection from light .

Reference standard storage Method validation Quality control

Regulatory Compliance: COA Traceability and Pharmacopeial Reference Alignment

4-Hydroxyestrone-d4 is supplied with detailed Certificates of Analysis (COA) compliant with regulatory guidelines for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions [1]. Vendors offer optional traceability against United States Pharmacopeia (USP) or European Pharmacopoeia (EP) reference standards based on feasibility, a service not universally available for all deuterated estrogen metabolite standards . This traceability pathway is critical for laboratories operating under GLP or GMP environments requiring documented metrological traceability of reference materials used in method validation and quality control [2].

ANDA filing DMF submission GMP quality control

Validated Application Scenarios for 4-Hydroxyestrone-d4 Based on Quantitative Differentiation Evidence


Trace-Level Quantification of 4-Hydroxyestrone in Plasma/Serum for Clinical Biomarker Studies

4-Hydroxyestrone-d4 serves as the internal standard for LC-MS/MS methods quantifying 4-hydroxyestrone in human plasma or serum at low pg/mL concentrations. The deuterium label (+4 Da) provides sufficient mass separation to avoid isotopic interference from the endogenous analyte, while the documented low protonium content (0.12–2.58%) establishes the baseline for achievable LLOQ [1]. This application is central to studies investigating estrogen metabolism as a risk factor for hormone-dependent cancers [2].

Method Validation and ANDA Regulatory Submissions for Estrone-Related Drug Products

In pharmaceutical development, 4-hydroxyestrone-d4 is employed as a reference standard for analytical method validation (AMV), quality control (QC), and ANDA/DMF regulatory filings for estrone-containing or estrone-related drug products [1]. The availability of detailed Certificates of Analysis (COA) and optional USP/EP traceability supports compliance with regulatory expectations for impurity profiling and stability-indicating method validation [2].

In Vitro Metabolism Studies Using Stable Isotope Tracers

4-Hydroxyestrone-d4 can be used as a tracer to investigate the metabolic fate of 4-hydroxyestrone in hepatocyte or microsomal incubations. The deuterium label enables differentiation between exogenously added tracer and endogenously produced metabolite when analyzed by LC-MS/MS [1]. This approach supports studies of catechol estrogen conjugation, methylation, and oxidation pathways relevant to drug-drug interaction and toxicology assessments [2].

Matrix Effect Evaluation and Method Robustness Testing

The chromatographic isotope effect exhibited by deuterated internal standards like 4-hydroxyestrone-d4 (slight earlier elution relative to unlabeled analyte) can be systematically leveraged to assess differential matrix effects across a chromatographic peak [1]. By comparing the matrix factor at the apex of the analyte peak versus the apex of the internal standard peak, analysts can quantify the magnitude of ion suppression or enhancement that may not be fully compensated by the internal standard, thereby informing method robustness [2].

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